N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Description
N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, ethoxy linkages, and an amine group. The presence of oxalic acid further adds to its chemical properties, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.C2H2O4/c1-14(2,3)16-8-9-17-10-11-18-13-7-5-4-6-12(13)15;3-1(4)2(5)6/h4-7,16H,8-11H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCXIVQCUIKTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOCCOC1=CC=CC=C1Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield N-[2-(2-chlorophenoxy)ethoxy]ethylamine. The final step involves the reaction of this intermediate with 2-methylpropan-2-amine in the presence of oxalic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like benzene or toluene are often used, and the reactions are typically carried out under controlled temperatures and pressures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives
Scientific Research Applications
N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. In biological systems, it may act on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The compound’s structure allows it to fit into the receptor binding site, blocking the action of endogenous catecholamines like adrenaline and noradrenaline .
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate: A beta-blocker used in treating heart failure and hypertension.
2-(2-chlorophenoxy)ethyl ethyl ester: Used in various chemical syntheses and industrial applications.
Uniqueness
N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
